Ferric pyrophosphate

Vue d'ensemble

Description

Le pyrophosphate ferrique, également connu sous le nom de pyrophosphate de fer(III), est un composé chimique de formule Fe₄(P₂O₇)₃. C'est un produit de remplacement du fer utilisé principalement pour traiter la carence en fer. Le pyrophosphate ferrique est connu pour sa haute biodisponibilité et ses effets gastro-intestinaux légers par rapport aux autres suppléments de fer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le pyrophosphate ferrique peut être synthétisé en faisant réagir du sulfate ferrique avec du pyrophosphate tétrasodique en solution aqueuse. La réaction implique généralement l'ajout goutte à goutte d'une solution de citrate disodique et de pyrophosphate tétrasodique à une solution de sulfate ferrique .

Méthodes de production industrielle : En milieu industriel, le pyrophosphate ferrique est produit en mélangeant une source de lithium, une source de fer et une source de phosphore dans des rapports molaires spécifiques. Le mélange est ensuite broyé à billes, séché, moulu et calciné à des températures et sous des atmosphères contrôlées pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le pyrophosphate ferrique subit diverses réactions chimiques, notamment :

Oxydation : Le pyrophosphate ferrique peut être oxydé pour former des composés à l'état d'oxydation supérieur.

Réduction : Il peut être réduit en composés de fer à l'état d'oxydation inférieur.

Substitution : Le pyrophosphate ferrique peut participer à des réactions de substitution où les ligands sont remplacés par d'autres groupes chimiques.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux sont utilisés.

Substitution : Des ligands comme les phosphates et les citrates sont souvent impliqués dans les réactions de substitution.

Principaux produits formés :

Oxydation : Composés de fer à l'état d'oxydation supérieur.

Réduction : Composés de fer à l'état d'oxydation inférieur.

Substitution : Divers complexes fer-ligand.

Applications De Recherche Scientifique

Le pyrophosphate ferrique a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et comme catalyseur dans certains processus.

Biologie : Utilisé dans des études relatives au métabolisme et au transport du fer dans les systèmes biologiques.

5. Mécanisme d'action

Le mécanisme d'action du pyrophosphate ferrique est basé sur la formation d'un complexe fort entre les ions ferriques et le pyrophosphate. Cette complexation améliore la biodisponibilité du fer et réduit les effets secondaires gastro-intestinaux. Le pyrophosphate facilite également l'élimination du fer de la transferrine, améliore le transfert du fer vers la ferritine et favorise l'échange de fer entre les molécules de transferrine .

Composés similaires :

- Sulfate ferreux

- Gluconate ferreux

- Citrate ferrique

Comparaison :

- Biodisponibilité : Le pyrophosphate ferrique a une biodisponibilité comparable à celle des composés de fer hydrosolubles comme le sulfate ferreux .

- Effets gastro-intestinaux : Le pyrophosphate ferrique est plus doux pour le système gastro-intestinal que le sulfate ferreux et le gluconate ferreux .

- Propriétés organoleptiques : Contrairement au sulfate ferreux, le pyrophosphate ferrique ne modifie pas le goût ou la couleur des aliments enrichis .

Le pyrophosphate ferrique se distingue par sa haute biodisponibilité, ses effets gastro-intestinaux légers et sa convenance pour la fortification alimentaire sans altérer les propriétés sensorielles.

Mécanisme D'action

The mechanism of action of ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate. This complexation enhances the bioavailability of iron and reduces gastrointestinal side effects. Pyrophosphate also facilitates iron removal from transferrin, enhances iron transfer to ferritin, and promotes iron exchange between transferrin molecules .

Comparaison Avec Des Composés Similaires

- Ferrous sulfate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Ferric pyrophosphate has comparable bioavailability to water-soluble iron compounds like ferrous sulfate .

- Gastrointestinal Effects: this compound is milder on the gastrointestinal tract compared to ferrous sulfate and ferrous gluconate .

- Organoleptic Properties: Unlike ferrous sulfate, this compound does not alter the taste or color of fortified foods .

This compound stands out due to its high bioavailability, mild gastrointestinal effects, and suitability for food fortification without altering sensory properties.

Activité Biologique

Ferric pyrophosphate (Fe₄O₁₂P₆) is an iron compound that has garnered attention for its potential applications in food fortification and therapeutic settings, particularly in addressing iron deficiency anemia (IDA). This article delves into the biological activity of this compound, focusing on its bioavailability, safety, and efficacy based on recent research findings.

Overview of this compound

This compound is a poorly soluble iron salt that is often used as a food fortificant due to its low sensory impact and stability in various formulations. Despite its advantages, its bioavailability remains a significant concern, especially in comparison to other iron compounds.

Bioavailability and Efficacy

Bioavailability Studies

Recent studies have highlighted the challenges associated with the bioavailability of this compound. A study comparing this compound to other iron compounds such as ferrous sulfate and sodium ferrous citrate found that this compound demonstrated lower hemoglobin regeneration efficiency (HRE) and relative biological value (RBV) compared to ferrous sulfate. Specifically, the RBV for this compound was found to be 0.56, indicating significantly lower efficacy in enhancing iron levels in the body .

In contrast, nanosized this compound showed improved bioavailability. A study indicated that nanoparticles of this compound (10-30 nm) had a relative bioavailability of 103.02% compared to ferrous sulfate, suggesting enhanced absorption characteristics . This improvement is attributed to the increased surface area and solubility of nanosized particles.

Table 1: Comparative Bioavailability of Iron Compounds

| Iron Compound | Relative Biological Value (RBV) | Hemoglobin Regeneration Efficiency (HRE) |

|---|---|---|

| This compound | 0.56 | Lower than ferrous sulfate |

| Nanosized this compound | 1.03 | Higher than conventional forms |

| Ferrous Sulfate | 1.00 | Standard reference |

Safety Profile

The safety of this compound has been evaluated in several studies. Histopathological examinations in animal models have indicated no significant toxicity associated with the nanoparticle form of this compound . However, concerns regarding gastrointestinal effects and potential oxidative stress due to free iron release have been noted .

A comprehensive review by the European Food Safety Authority (EFSA) highlighted that adverse health effects could occur at high doses (>50 mg/day), emphasizing the need for careful dosage considerations when using this compound as a dietary supplement .

Case Studies

Case Study 1: Fortification in Infant Cereals

A study focused on the use of nanosized this compound as a food fortificant in infant cereals demonstrated promising results in combating IDA without adverse sensory effects. The study reported significant improvements in hemoglobin levels among infants consuming fortified cereals over a specified period .

Case Study 2: Therapeutic Applications

this compound citrate has been investigated for its pharmacokinetic properties in patients with chronic kidney disease undergoing hemodialysis. The results indicated effective serum iron management with minimal side effects, supporting its use as a therapeutic agent for managing anemia in this population .

Propriétés

IUPAC Name |

iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADNYOZXMIKYPR-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

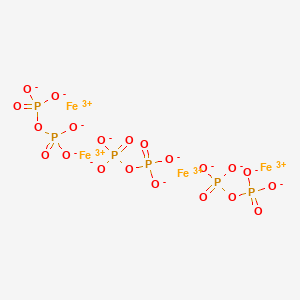

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4(P2O7)3, Fe4O21P6 | |

| Record name | iron(III) pyrophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron(III)_pyrophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047600 | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline] | |

| Record name | Ferric pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5300 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble after treatment with citric acid and sodium hydroxyde | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10058-44-3, 10402-25-2 | |

| Record name | Ferric pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010402252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphosphoric acid, iron(3+) salt (3:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphoric acid, iron(3+) salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(III) pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrairon tris(pyrophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK8899250F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/454 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | Ferric pyrophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09147 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.